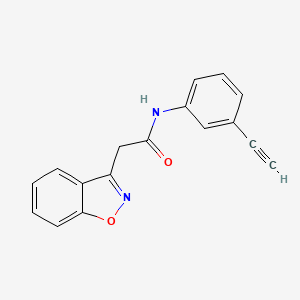![molecular formula C12H15BrN2O2 B7475412 4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7475412.png)
4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide, also known as BODIPY-TMR-X, is a fluorescent dye that has been widely used in scientific research. This compound is a derivative of benzamide and has a bromine atom and a dimethylamino group attached to the benzene ring. The compound has a high quantum yield and is highly photostable, making it an ideal fluorescent probe for imaging applications.
Mécanisme D'action
4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide functions as a fluorescent probe by absorbing light at a specific wavelength and emitting light at a longer wavelength. The absorption and emission spectra of the compound are dependent on the local environment, such as pH, polarity, and viscosity. The fluorescent signal can be used to monitor changes in the local environment, such as changes in protein conformation, enzyme activity, or ion concentration.
Biochemical and Physiological Effects:
4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide is a non-toxic compound and does not have any known biochemical or physiological effects. The compound is highly photostable, which allows for long-term imaging experiments without photobleaching.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide as a fluorescent probe include high quantum yield, photostability, and sensitivity to changes in the local environment. The compound is also commercially available and relatively easy to use. The limitations of using 4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide include the need for specialized equipment for fluorescence imaging and the potential for spectral overlap with other fluorophores.
Orientations Futures
For the use of 4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide in scientific research include the development of new biosensors for the detection of analytes, the use of the compound in high-throughput screening assays, and the incorporation of the compound into nanoparticles for targeted imaging applications. Additionally, the development of new derivatives of 4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide with improved spectral properties and sensitivity to specific environmental changes is an area of active research.
Méthodes De Synthèse
The synthesis of 4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide involves the reaction of 4-bromo-2-nitroaniline with N,N-dimethylglycine in the presence of triethylamine. The resulting intermediate is then reduced using palladium on carbon and hydrogen gas to obtain the final product.
Applications De Recherche Scientifique
4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide has been extensively used in scientific research as a fluorescent probe for imaging applications. The compound has been used to study the localization and dynamics of proteins in living cells, the trafficking of receptors and transporters, and the activity of enzymes. 4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide has also been used in the development of biosensors for the detection of various analytes, including glucose, calcium ions, and pH.
Propriétés
IUPAC Name |
4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-14(2)11(16)8-15(3)12(17)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXIMPBNQMOQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)C(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide](/img/structure/B7475349.png)

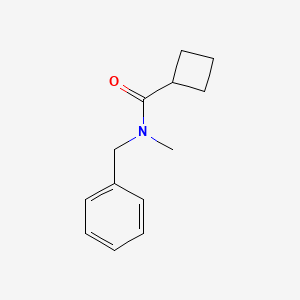
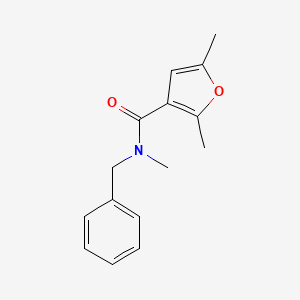
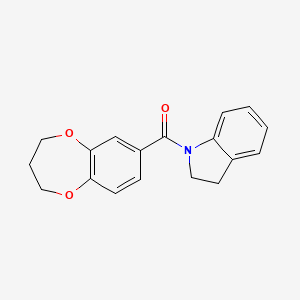

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B7475378.png)

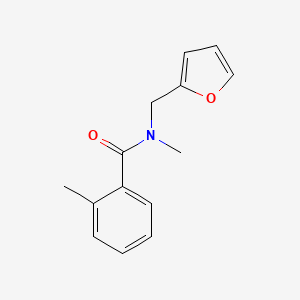

![(3R,7aS)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7475393.png)
